molecular formula C14H8F4O3 B581623 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261837-34-6

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B581623
CAS No.: 1261837-34-6
M. Wt: 300.209
InChI Key: IEQHYJGUDCKCOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3 It is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure includes the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms and trifluoromethoxy group can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity .

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 2,4,5-Trifluorobenzoic acid

Comparison: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of these functional groups. For instance, the trifluoromethoxy group can enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQHYJGUDCKCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681369
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261837-34-6
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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